molecular formula C11H14N2O2 B1492228 Ethyl 6-cyclobutylpyrimidine-4-carboxylate CAS No. 2098076-73-2

Ethyl 6-cyclobutylpyrimidine-4-carboxylate

Cat. No. B1492228
M. Wt: 206.24 g/mol
InChI Key: AYVZUNOCYIAFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyclobutylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol1. It is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 6-cyclobutylpyrimidine-4-carboxylate. However, there are general methods for the synthesis of pyrimidine derivatives23. For instance, one method involves the use of Novozym 435 for transesterification to synthesize pyrrole esters3.



Molecular Structure Analysis

The molecular structure of Ethyl 6-cyclobutylpyrimidine-4-carboxylate consists of a pyrimidine ring attached to a cyclobutyl group and an ethyl ester group1. However, I couldn’t find specific information on the detailed molecular structure analysis of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Ethyl 6-cyclobutylpyrimidine-4-carboxylate.



Physical And Chemical Properties Analysis

Ethyl 6-cyclobutylpyrimidine-4-carboxylate has a molecular weight of 206.24 g/mol1. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this compound.


Scientific Research Applications

1. Application in Electrochemical Sensor Analysis

  • Summary of Application : Ethyl carbamate (EC), a carcinogenic compound found in fermented drinks, is a key monitoring substance for the World Health Organization. The detection of EC content is one of the critical factors in international trade. A cyclodextrin aldehyde based molecularly imprinted polymer with thermally responsive Diels–Alder (DA) linkages of grafted furan-type dienes was polymerized for selective adsorption of EC .
  • Methods of Application : The synthesized DA-MIP has dienophile characteristics and the specific absorption of EC can be switched on or off simply by thermal adjustment to 130 °C and 60 °C, respectively . A new electrochemical sensor was prepared using the DA-MIP and its responsiveness for detecting trace amounts of EC was investigated .
  • Results or Outcomes : The imprinting factors ( α) of the MIP and rDA-MIP to EC were 6.2 and 5.0, and the selection factors ( β) were 5.2 and 4.0, respectively. The restoration of the molecular target ratio was 88%, as determined by absorption and desorption experiments. The thermal restoration ratio, determined by thermal cycling experiments, was 78% .

2. Synthesis of Pyrimidopyrimidines

  • Summary of Application : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
  • Methods of Application : The synthesis of pyrimidopyrimidines involves various methods, including diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N –N bond .
  • Results or Outcomes : The respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions .

3. Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

4. Antimicrobial and Anticancer Agents

  • Summary of Application : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
  • Methods of Application : The synthesis of these compounds involves various methods, including diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N –N bond .
  • Results or Outcomes : The respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions .

5. Application in Drug Discovery

  • Summary of Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

6. Application in Electrochemical Sensor Analysis

  • Summary of Application : A cyclodextrin aldehyde based molecularly imprinted polymer with thermally responsive Diels–Alder (DA) linkages of grafted furan-type dienes was polymerized for selective adsorption of ethyl carbamate (EC), a carcinogenic compound found in fermented drinks .
  • Methods of Application : The synthesized DA-MIP has dienophile characteristics and the specific absorption of EC can be switched on or off simply by thermal adjustment to 130 °C and 60 °C, respectively .
  • Results or Outcomes : The imprinting factors ( α) of the MIP and rDA-MIP to EC were 6.2 and 5.0, and the selection factors ( β) were 5.2 and 4.0, respectively .

Safety And Hazards

I couldn’t find specific safety and hazard information for Ethyl 6-cyclobutylpyrimidine-4-carboxylate. It’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

While I couldn’t find specific future directions for Ethyl 6-cyclobutylpyrimidine-4-carboxylate, pyrimidine derivatives in general have been the subject of increasing research due to their potential biological activities4. Further research could explore the potential applications of Ethyl 6-cyclobutylpyrimidine-4-carboxylate in various fields.


Please note that this information is based on the available resources and there might be additional information out there that could provide a more comprehensive analysis.


properties

IUPAC Name

ethyl 6-cyclobutylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)8-4-3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZUNOCYIAFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyclobutylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-cyclobutylpyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 6-cyclobutylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.